1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone are not detailed in the search results. Its complex structure suggests a range of potential properties.Scientific Research Applications
Analytical Chemistry Applications
One significant application of related compounds, such as 1-benzo[b]thien-2-ylethanone (2-acetylbenzothiophene, 2-ABT) and its impurities, involves high-performance liquid chromatography (HPLC) for analytical purposes. This method utilizes reverse-phase HPLC systems with UV detection for the determination and quantification of these compounds, demonstrating their utility in precise analytical chemistry contexts for impurity analysis and quantification with high linearity and precision (Shada et al., 1996).
Synthesis and Reactivity
Research into the regioselectivity of reactions involving 2-hydrazinothiazoles with 1-thienyl- and 1-furyl-1,3-butanediones in methanol under acidic conditions has revealed complex reaction pathways leading to a mixture of pyrazoles and pyrazolines. This study underscores the nuanced influence of acid concentration and substituent nature on the reactivity and product distribution of such reactions, highlighting the synthetic versatility and chemical reactivity of thiophene-based hydrazones (Denisova et al., 2002).
Antiglycation Activity
A study on 2,4,6-trichlorophenyl hydrazones has identified compounds with significant in vitro antiglycation potential, indicating their utility as novel antiglycation agents. This research not only provides insights into the structure-activity relationships of these compounds but also highlights their potential therapeutic applications in managing complications related to protein glycation (Khan et al., 2011).
Mechanism of Action
The mechanism of action of 1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone is not specified in the search results. Its diverse applications in scientific research suggest a variety of potential mechanisms.
Safety and Hazards
Properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-thiophen-2-ylethylideneamino]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2S/c1-7(11-3-2-4-18-11)16-17-12-9(14)5-8(13)6-10(12)15/h2-6,17H,1H3/b16-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYAEBYMYFVQQK-FRKPEAEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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